Minor Abundance: Dolutegravir M1 Represents Only 3.6% of the Administered Dose Compared to 18.9% for the Major Metabolite M2
In a human mass balance study, Dolutegravir M1 was quantified as a minor urinary metabolite, representing only 3.6% of the total administered dose. This is in stark contrast to the primary inactive metabolite, Dolutegravir O-β-D-Glucuronide (M2), which accounted for 18.9% of the dose excreted in urine [1][2]. This 5.25-fold difference in abundance underscores M1's role as a minor clearance product.
| Evidence Dimension | Percentage of total administered dose excreted in urine |
|---|---|
| Target Compound Data | 3.6% of total dose |
| Comparator Or Baseline | Dolutegravir O-β-D-Glucuronide (M2): 18.9% of total dose |
| Quantified Difference | 5.25-fold lower abundance for M1 compared to M2 |
| Conditions | Human mass balance study following a single 20 mg oral dose of [14C]dolutegravir in healthy male subjects |
Why This Matters
This quantitative difference is critical for analytical method development and validation, ensuring that assays for dolutegravir and its major metabolite (M2) are not confounded by the presence of the minor M1 metabolite.
- [1] Castellino, S., Moss, L., Wagner, D., Borland, J., Song, I., Chen, S., Lou, Y., Min, S.S., Goljer, I., Culp, A., Piscitelli, S.C., & Savina, P.M. (2013). Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans. Antimicrobial Agents and Chemotherapy, 57(8), 3536-3546. View Source
- [2] Indice.eu. (n.d.). Dolutegravir - Informação Científica. Retrieved April 17, 2026. View Source
